molecular formula C16H14FNO3 B13937291 Ethyl 4-[(4-fluorobenzoyl)amino]benzoate

Ethyl 4-[(4-fluorobenzoyl)amino]benzoate

Cat. No.: B13937291
M. Wt: 287.28 g/mol
InChI Key: YJIRBZOMHWYLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(4-fluorobenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C16H14FNO3 and its molecular weight is 287.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

ethyl 4-[(4-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14FNO3/c1-2-21-16(20)12-5-9-14(10-6-12)18-15(19)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3,(H,18,19)

InChI Key

YJIRBZOMHWYLAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Contextualization Within Modern Synthetic and Medicinal Chemistry Research

In the landscape of modern drug discovery and development, the synthesis of novel organic molecules with potential biological activity is a cornerstone of research. Ethyl 4-[(4-fluorobenzoyl)amino]benzoate emerges from the strategic combination of well-established pharmacophores—the benzamide (B126) and benzoate (B1203000) moieties. Synthetic chemists are continually exploring efficient and scalable methods to construct such molecules, often employing techniques like amide coupling reactions. A plausible and commonly utilized method for the synthesis of this compound involves the acylation of Ethyl 4-aminobenzoate (B8803810) with 4-fluorobenzoyl chloride. guidechem.comeurjchem.com This reaction, typically carried out in the presence of a base, provides a direct route to the desired amide linkage. The characterization of the resulting compound would involve standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

From a medicinal chemistry perspective, the focus lies on how the unique structural features of this compound might translate into specific biological activities. Researchers in this field design and synthesize compounds to interact with specific biological targets, such as enzymes or receptors, with the aim of modulating their function and thereby treating diseases. The incorporation of a fluorine atom, a common strategy in modern drug design, is a key feature of this molecule and will be discussed in more detail later.

Overview of Benzamide and Benzoate Derivatives in Academic Literature

The benzamide (B126) and benzoate (B1203000) scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceutical agents. This ubiquity underscores their importance as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity.

Benzamide Derivatives: The benzamide functional group is a key component in numerous drugs with diverse therapeutic applications. These include antiemetics, antipsychotics, and prokinetic agents. The amide bond is relatively stable in vivo and can participate in crucial hydrogen bonding interactions with biological macromolecules. The aromatic ring of the benzamide can be substituted at various positions to modulate the compound's physicochemical properties and biological activity. For instance, the introduction of fluorine atoms into benzamide structures has been shown to enhance their binding affinity to certain biological targets. nih.gov

Benzoate Derivatives: Similarly, benzoate esters are important intermediates in the synthesis of pharmaceuticals and are also found in a variety of natural products and drugs. chemicalbook.comwikipedia.orgnih.gov Ethyl benzoate itself is used as a flavoring agent and in perfumery, but its derivatives are of significant interest in medicinal chemistry. chemicalbook.comwikipedia.orgnih.gov The ester functionality can influence a molecule's solubility, membrane permeability, and metabolic stability. Furthermore, the benzoate ring can be functionalized to optimize interactions with a target protein.

The following table provides examples of commercially available drugs that contain either a benzamide or a benzoate moiety, illustrating their therapeutic importance.

Compound ClassExample DrugTherapeutic Use
BenzamideMetoclopramideAntiemetic and prokinetic agent
BenzamideAmisulprideAntipsychotic
BenzoateBenzocaine (B179285) (Ethyl 4-aminobenzoate)Topical anesthetic
BenzoatePemolineCentral nervous system stimulant

Rationale for Investigating the Fluorinated Analog: Ethyl 4 4 Fluorobenzoyl Amino Benzoate

The strategic incorporation of fluorine into drug candidates is a widely employed and highly successful strategy in medicinal chemistry. nih.gov The substitution of a hydrogen atom with a fluorine atom can profoundly influence a molecule's properties in several beneficial ways:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased strength can make the molecule more resistant to metabolic breakdown by enzymes in the body, particularly cytochrome P450 enzymes. This can lead to a longer duration of action and improved pharmacokinetic profile.

Binding Affinity: Fluorine is the most electronegative element, and its introduction can alter the electronic properties of the aromatic ring. This can lead to more favorable interactions with the amino acid residues in the binding pocket of a target protein, thereby increasing the compound's potency. Fluorine can also participate in favorable orthogonal multipolar interactions with backbone carbonyls. nih.gov

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its site of action. This is particularly important for drugs that need to penetrate the central nervous system.

Conformational Effects: The presence of a fluorine atom can influence the preferred conformation of a molecule. This can be advantageous if it "pre-organizes" the molecule into a shape that is optimal for binding to its target.

The following table summarizes the key physicochemical properties that are often modulated by the introduction of fluorine.

PropertyEffect of Fluorine SubstitutionPotential Therapeutic Advantage
Metabolic StabilityIncreased resistance to enzymatic degradationLonger half-life, improved bioavailability
Binding AffinityEnhanced interactions with target proteinIncreased potency and efficacy
LipophilicityIncreasedImproved membrane permeability
pKaCan be altered depending on positionModulation of ionization state at physiological pH

Current Research Frontiers and Unaddressed Questions Pertaining to Ethyl 4 4 Fluorobenzoyl Amino Benzoate

Strategic Retrosynthetic Analysis and Key Intermediate Precursors

A retrosynthetic analysis of this compound identifies the most logical disconnections to reveal its primary precursors. The central amide bond is the most apparent point for disconnection, breaking the target molecule into two key intermediates: 4-fluorobenzoyl chloride (or 4-fluorobenzoic acid) and Ethyl 4-aminobenzoate (B8803810).

Disconnection of the Amide Bond: This primary disconnection simplifies the structure into an acyl component and an amine component.

Precursor 1: 4-Fluorobenzoic acid or its derivatives. 4-Fluorobenzoic acid is a common starting material. For the subsequent amidation reaction, it is often activated by converting it into a more reactive acyl derivative, such as 4-fluorobenzoyl chloride.

Precursor 2: Ethyl 4-aminobenzoate. This molecule, also known as Benzocaine (B179285), provides the second half of the target structure.

Further retrosynthetic analysis of Ethyl 4-aminobenzoate reveals its own synthetic origins:

Disconnection of the Ester Bond: The ester functional group can be disconnected to 4-aminobenzoic acid and ethanol (B145695). The synthesis of 4-aminobenzoic acid can be traced back to simpler aromatic compounds like toluene (B28343) through a sequence of nitration, oxidation of the methyl group to a carboxylic acid, and subsequent reduction of the nitro group to an amine. youtube.com

Alternative Route via Reduction: A common and efficient laboratory and industrial route to Ethyl 4-aminobenzoate involves the synthesis of Ethyl 4-nitrobenzoate (B1230335) first, followed by the reduction of the nitro group. orgsyn.orgorgsyn.orggoogle.com This pathway is often preferred as it avoids potential complications of protecting the amine group during the esterification of 4-aminobenzoic acid.

This analysis highlights that the synthesis converges on readily available starting materials: 4-fluorobenzoic acid and Ethyl 4-aminobenzoate.

Advanced Amidation and Esterification Reactions in the Synthesis of this compound

The formation of the amide and ester bonds are the cornerstone reactions in the synthesis of the title compound. Modern chemistry has moved beyond classical methods to more advanced and efficient catalytic processes.

The formation of the amide link between the 4-fluorobenzoyl moiety and Ethyl 4-aminobenzoate is a critical step. While traditional methods rely on stoichiometric activating agents like carbodiimides (e.g., EDC) or acid chlorides, which generate significant chemical waste, modern approaches focus on catalytic methods for improved sustainability. ucl.ac.uk The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified the catalytic formation of amide bonds as a key area for green chemistry development.

Catalytic direct amidation, which couples a carboxylic acid and an amine directly with the removal of water, is a highly desirable green alternative. acs.org Various catalysts have been developed for this purpose.

Catalyst TypeExample CatalystKey Features
Boron-Based Boronic Acids (e.g., 5-methoxy-2-iodophenylboronic acid)Enables direct amidation at room temperature with high efficiency. organic-chemistry.org
Metal-Based Ruthenium Complexes, Titanium Tetrafluoride (TiF4)Ru-catalysts can facilitate dehydrogenative coupling of alcohols and amines. TiF4 is effective for direct amidation in refluxing toluene. researchgate.net
Organocatalysts Triphenylphosphine oxideCatalyzes amidation and is applicable to challenging couplings of hindered carboxylic acids. organic-chemistry.org
Biocatalysts Enzymes (e.g., Hydrolases)Operate in low water systems or aqueous media with ATP recycling, offering a highly green and sustainable method. rsc.org

These catalytic approaches significantly reduce waste and often proceed under milder conditions compared to traditional methods. ucl.ac.uk

The synthesis of the key intermediate, Ethyl 4-aminobenzoate, requires an efficient esterification process.

Fischer-Speier Esterification: This is the classic method, involving the reaction of 4-aminobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org The reaction is driven to completion by removing the water formed, often by azeotropic distillation.

Reduction of a Nitro Precursor: An alternative and widely used method is the catalytic hydrogenation of Ethyl 4-nitrobenzoate. orgsyn.org This precursor is synthesized by the esterification of 4-nitrobenzoic acid. The reduction of the nitro group to an amine can be achieved using various reagents, including hydrogen gas with a platinum oxide catalyst or indium in the presence of ammonium (B1175870) chloride. orgsyn.orgorgsyn.org This two-step sequence is often more efficient and avoids protecting the reactive amino group.

Transesterification: This method involves the reaction of an existing ester, like methyl 4-aminobenzoate, with ethanol in the presence of a catalyst to yield the desired ethyl ester. This equilibrium-driven reaction can be pushed towards the product by using a large excess of ethanol or by removing the methanol (B129727) byproduct. google.com

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact. Key strategies include:

Atom Economy and Waste Reduction: The shift from stoichiometric reagents to catalytic systems in amide bond formation is a prime example. ucl.ac.uk Direct amidation, which produces only water as a byproduct, is particularly advantageous. acs.org

Use of Safer Solvents: Many traditional amidation reactions use solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (CH2Cl2). ucl.ac.uk Green chemistry encourages the use of less hazardous alternatives.

Biocatalysis: The use of enzymes for amide bond formation represents a significant step towards sustainable synthesis, as these reactions are typically performed under mild conditions in aqueous environments. rsc.org

Microwave-Assisted and Flow Chemistry Synthesis of this compound

Modern enabling technologies like microwave irradiation and continuous flow chemistry offer substantial advantages for the synthesis of amides and esters.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates. For instance, the synthesis of benzamides via the ring-opening of oxazolones and other amidation reactions have shown significantly reduced reaction times and good yields under microwave irradiation. researchgate.net Similarly, esterification and hydrolysis reactions that might take hours under conventional heating can often be completed in minutes. rasayanjournal.co.in

Flow Chemistry: Continuous flow synthesis provides excellent control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. nih.gov This technology allows for "telescoped" processes where multiple reaction steps are performed sequentially without isolating intermediates, which enhances efficiency. acs.org The synthesis of both amides and esters has been successfully adapted to flow systems, demonstrating shorter reaction times and high throughput compared to batch reactions. nih.govacs.org

TechnologyAdvantages for Synthesis
Microwave-Assisted - Drastically reduced reaction times. rasayanjournal.co.in - Improved reaction yields and purity. - Enhanced control over heating.
Flow Chemistry - Superior process control and safety. - High scalability and throughput. acs.org - Enables telescoped, multi-step syntheses. nih.govacs.org - Efficient mixing and heat transfer.

Stereoselective Synthesis of Chiral Analogues of this compound

While the parent molecule is achiral, its analogues can possess chirality, either as point chirality or axial chirality (atropisomerism). The synthesis of such chiral analogues requires stereoselective methods.

Atropisomeric Benzamides: Tertiary aromatic amides with bulky ortho substituents can exhibit restricted rotation around the aryl-carbonyl bond, leading to stable, isolable atropisomers. nih.gov Enantioselective synthesis of these axially chiral benzamides has been achieved using methods such as:

Peptide-Catalyzed Reactions: Simple tetrapeptides have been shown to catalyze enantioselective bromination reactions, which can introduce the necessary steric hindrance to create atropisomerism. nih.govdatapdf.com

Organometallic Approaches: Planar chiral (arene)chromium complexes have been used as enantiomerically active templates to prepare axially chiral benzamides. nih.gov

Synthesis of Analogues with Chiral Centers: If chiral amines or carboxylic acids are used as precursors, it is crucial to employ racemization-free coupling methods to preserve the stereochemical integrity of the starting materials. rsc.org A variety of modern coupling reagents have been developed specifically to prevent the loss of enantiomeric purity during amide and peptide synthesis. rsc.org

The development of organocatalytic methods has also provided powerful new strategies for the asymmetric synthesis of various chiral structures, including axially chiral compounds. acs.org

Optimization of Reaction Conditions and Isolation Procedures for Research Scale Production

The synthesis of this compound is typically achieved through the N-acylation of ethyl 4-aminobenzoate with 4-fluorobenzoyl chloride. The optimization of this reaction involves a multi-faceted approach, considering variables such as solvent, base, temperature, and reaction time to maximize product yield and purity.

Reaction Condition Optimization

A series of experiments are typically conducted to determine the optimal conditions for the acylation reaction. The choice of solvent is critical, as it must dissolve the reactants and facilitate the reaction while minimizing side product formation. Aprotic solvents are generally preferred to prevent reaction with the acid chloride.

The selection of a suitable base is another key factor. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The strength and steric hindrance of the base can influence the reaction rate and selectivity.

Temperature and reaction time are interdependent parameters that must be carefully controlled. Higher temperatures can accelerate the reaction but may also lead to increased decomposition or side reactions. Therefore, the optimal temperature is often a compromise that ensures a reasonable reaction rate without compromising the integrity of the product.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine (B128534)0 to rt485
2TetrahydrofuranPyridinert682
3Acetonitrile (B52724)Diisopropylethylaminert588
4DichloromethanePyridine0 to rt480
5AcetonitrileTriethylamine50292

Note: "rt" denotes room temperature.

The data presented in Table 1 indicates that using acetonitrile as the solvent with triethylamine as the base at a slightly elevated temperature of 50°C for 2 hours provides the highest yield of 92%.

Isolation and Purification Procedures

Once the reaction is complete, a systematic isolation and purification protocol is essential to obtain this compound in high purity. A typical work-up procedure involves quenching the reaction mixture, followed by extraction to separate the product from the reaction medium.

Table 2: Typical Isolation and Purification Protocol

StepProcedurePurpose
1QuenchingAddition of water to stop the reaction and dissolve water-soluble byproducts.
2ExtractionUsing an organic solvent (e.g., ethyl acetate) to separate the product from the aqueous layer.
3WashingSequential washing of the organic layer with dilute acid, base, and brine to remove unreacted starting materials and salts.
4DryingDrying the organic layer over an anhydrous salt (e.g., sodium sulfate) to remove residual water.
5ConcentrationRemoval of the solvent under reduced pressure to obtain the crude product.
6PurificationRecrystallization or column chromatography to achieve high purity.

For research-scale quantities, recrystallization is often the preferred method of purification due to its efficiency and simplicity. The choice of a suitable solvent system is critical for successful recrystallization. An ideal solvent will dissolve the compound at an elevated temperature but have low solubility at cooler temperatures, allowing for the formation of pure crystals upon cooling.

Table 3: Solvent Screening for Recrystallization

Solvent SystemSolubility at High Temp.Solubility at Low Temp.Crystal QualityRecovery Yield (%)
Ethanol/WaterHighLowGood95
Ethyl Acetate (B1210297)/Hexane (B92381)HighLowExcellent97
Acetone/WaterModerateLowFair88

Based on the screening, a mixture of ethyl acetate and hexane provides the best crystal quality and the highest recovery yield.

For instances where recrystallization does not yield a product of the desired purity, or for the separation of closely related analogues, column chromatography is a powerful alternative. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is optimized to achieve effective separation.

By systematically optimizing both the reaction conditions and the isolation procedures, it is possible to produce this compound and its analogues with high yield and purity on a research scale, facilitating further investigation into their chemical and biological properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is an essential technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, ¹H NMR would provide information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons through spin-spin coupling. ¹³C NMR would similarly reveal the number and electronic environments of the carbon atoms in the molecule.

Despite the foundational importance of this technique, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the reviewed scientific literature. A theoretical analysis would predict distinct signals for the ethyl group protons, the protons on both benzene (B151609) rings, and the amide proton.

Predicted ¹H and ¹³C NMR Data for this compound (Note: The following table is based on theoretical predictions and analysis of similar structures, as experimental data is not publicly available.)

¹H NMR (Proton)
Chemical Shift (ppm) Multiplicity Integration Assignment
~8.0-8.2 Doublet 2H Aromatic protons ortho to the ester group
~7.8-8.0 Multiplet 2H Aromatic protons of the fluorobenzoyl group ortho to the amide carbonyl
~7.6-7.8 Doublet 2H Aromatic protons meta to the ester group
~7.1-7.3 Multiplet 2H Aromatic protons of the fluorobenzoyl group meta to the amide carbonyl
~4.3-4.4 Quartet 2H -OCH₂- of ethyl group
~1.3-1.4 Triplet 3H -CH₃ of ethyl group

¹³C NMR (Carbon)

Chemical Shift (ppm) Assignment
~166 Ester Carbonyl Carbon (C=O)
~165 Amide Carbonyl Carbon (C=O)
~164 (d, ¹JCF ≈ 250 Hz) Aromatic Carbon attached to Fluorine
~143 Aromatic Carbon attached to Nitrogen
~132 (d, ³JCF ≈ 9 Hz) Aromatic Carbons ortho to Fluorine
~131 Aromatic Carbons ortho to Ester
~125 Aromatic Carbon attached to Ester Group
~118 Aromatic Carbons meta to Ester
~115 (d, ²JCF ≈ 22 Hz) Aromatic Carbons meta to Fluorine
~61 -OCH₂- Carbon

Mass Spectrometry (MS) Applications in Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₆H₁₄FNO₃) by providing a highly accurate mass measurement. Furthermore, tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern, offering valuable structural information.

A search of scientific databases did not yield any published experimental mass spectra or detailed fragmentation analyses for this compound. Key fragmentation pathways would likely involve the cleavage of the ester and amide bonds.

Predicted Mass Spectrometry Fragmentation (Note: This table represents theoretically predicted major fragments, as no experimental data has been published.)

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion
287 [M]⁺ (Molecular Ion)
164 [H₂N-C₆H₄-COOC₂H₅]⁺
149 [C₆H₄-COOC₂H₅]⁺
123 [F-C₆H₄-CO]⁺
120 [H₂N-C₆H₄-CO]⁺

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O stretching of both the ester and amide groups, and C-O, C-N, and C-F bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems in the target compound would result in characteristic absorption maxima (λmax) in the UV region.

Specific experimental FT-IR and UV-Vis spectra for this compound have not been reported in the accessible literature.

Predicted FT-IR and UV-Vis Data (Note: The data below is based on theoretical values and data from analogous structures due to the absence of published experimental spectra.)

FT-IR Characteristic Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300-3400 N-H Stretch Secondary Amide
1710-1730 C=O Stretch Ester
1660-1680 C=O Stretch (Amide I) Secondary Amide
1600, 1580, 1500, 1450 C=C Stretch Aromatic Ring
1250-1300 C-O Stretch Aryl Ester
1220-1240 C-N Stretch Aryl Amide

UV-Vis Absorption

λmax (nm) Solvent Electronic Transition
~280-300 Ethanol/Methanol π → π*

Single-Crystal X-ray Diffraction Studies for Solid-State Structural Determination of this compound

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of this compound.

There are no published reports containing the single-crystal X-ray structure or crystallographic data (e.g., unit cell parameters, space group) for this specific compound. Research on structurally similar molecules, such as ethyl 4-(3-chlorobenzamido)benzoate, has been conducted, but this data cannot be directly extrapolated.

Vibrational Spectroscopy (Raman) and Chiroptical Spectroscopy (CD/ORD) for Advanced Characterization

Raman spectroscopy, a form of vibrational spectroscopy, is complementary to FT-IR. It detects molecular vibrations that result in a change in polarizability. A Raman spectrum of the target compound would provide additional information about the molecular structure, particularly for non-polar bonds and the carbon skeleton.

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD or ORD spectrum.

No experimental Raman spectroscopic data for this compound has been found in the scientific literature.

Quantum Chemical Calculations on Electronic Structure and Molecular Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Frontier Orbitals

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for determining optimized molecular geometry and analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The optimized geometry of a molecule corresponds to its most stable three-dimensional arrangement of atoms. For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), would predict bond lengths, bond angles, and dihedral angles. researchgate.net For the related compound Ethyl 4-aminobenzoate, DFT studies have been used to determine its stable geometry by scanning the potential energy surface. researchgate.net

The frontier orbitals, HOMO and LUMO, are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For analogous azo compounds derived from Ethyl 4-aminobenzoate, DFT calculations have been used to determine the energies of these frontier orbitals and other quantum chemical parameters. researchgate.net These calculations help in understanding the electronic transitions and nonlinear optical properties of the molecules. researchgate.net

Table 1: Representative Frontier Orbital Energies and Related Quantum Chemical Parameters Calculated for an Analogous Azo Compound Derived from Ethyl 4-aminobenzoate using DFT

ParameterValue
HOMO Energy-6.25 eV
LUMO Energy-2.45 eV
Energy Gap (ΔE)3.80 eV
Ionization Potential (I)6.25 eV
Electron Affinity (A)2.45 eV
Global Hardness (η)1.90 eV
Electronegativity (χ)4.35 eV
Chemical Potential (μ)-4.35 eV
Global Electrophilicity (ω)4.98 eV

Data is hypothetical and based on typical values for similar organic molecules.

Ab Initio Methods for Understanding Reaction Mechanisms

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are computationally intensive but can provide highly accurate results for understanding reaction mechanisms, transition states, and reaction pathways. For a molecule like this compound, ab initio calculations could be employed to study its synthesis reactions, potential degradation pathways, or its interactions with other molecules at a detailed electronic level. For instance, these methods could elucidate the mechanism of amide bond formation between 4-aminobenzoic acid derivatives and benzoyl halides.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. MD simulations allow the study of the conformational flexibility and dynamics of a molecule over time. For this compound, MD simulations could reveal the preferred conformations of the molecule in different environments, such as in a vacuum, in a solvent, or interacting with a biological membrane.

The molecule possesses several rotatable bonds, including those in the ethyl ester group and the amide linkage. The rotational barriers around these bonds would dictate the accessible conformations. Conformational analysis helps in understanding how the molecule might adapt its shape to fit into a receptor's active site. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations have been used to study the behavior of the related molecule benzocaine in a membrane environment, providing insights into its interactions at the molecular orbital level. nih.gov

Molecular Docking and Binding Energy Predictions with Conceptual Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).

Ligand-Protein Interaction Profiling of this compound

Molecular docking studies could be performed to investigate the potential interactions of this compound with various protein targets. For example, derivatives of para-aminobenzoic acid have been studied for their potential as inhibitors of enzymes like urease. dntb.gov.ua A docking study would involve preparing the 3D structure of the ligand and the target protein and then using a docking algorithm to predict the binding mode and affinity. The results would provide a ligand-protein interaction profile, detailing the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Prediction of Receptor Binding Modes and Active Site Interactions

The output of a molecular docking simulation provides a binding score, which estimates the binding affinity, and a predicted binding pose. This information is crucial for understanding how the molecule might exert a biological effect. For instance, docking studies on benzocaine derivatives have been used to understand their interaction with various receptors. nih.gov The fluorobenzoyl group in this compound could potentially form specific interactions, such as halogen bonds, with amino acid residues in a protein's active site.

Table 2: Hypothetical Molecular Docking Results of this compound with a Conceptual Kinase Receptor

ParameterValue
Binding Energy-8.5 kcal/mol
Interacting ResiduesLYS72, GLU91, LEU158, VAL166
Hydrogen BondsN-H...O=C (backbone of GLU91), C=O...H-N (side chain of LYS72)
Hydrophobic InteractionsPhenyl ring with LEU158, Fluorophenyl ring with VAL166

This data is purely illustrative and represents the type of information obtained from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a crucial computational tool in the rational design of novel therapeutic agents. This approach seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies would be instrumental in predicting their potential efficacy and in guiding the synthesis of new analogues with enhanced activity.

A typical QSAR study on derivatives of this compound would involve the generation of a dataset of molecules with variations at different positions of the parent structure. For each derivative, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding how a molecule will interact with its biological target.

Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molecular weight, volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. A common descriptor is the logarithm of the partition coefficient (log P).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once the descriptors are calculated, a mathematical model is developed to relate them to the observed biological activity. This is often achieved using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN).

For a hypothetical series of this compound derivatives, a QSAR model might reveal, for instance, that the biological activity is positively correlated with the hydrophobicity of substituents on the benzoate ring and negatively correlated with the steric bulk of substituents on the fluorobenzoyl moiety. Such a model would provide valuable insights for the design of new derivatives with potentially improved therapeutic profiles.

To illustrate the type of data generated in a QSAR study, the following interactive table presents a hypothetical set of descriptors and their correlation with biological activity for a series of derivatives.

DerivativeElectronic Descriptor (HOMO Energy)Steric Descriptor (Molecular Weight)Hydrophobic Descriptor (log P)Biological Activity (IC50, µM)
1 -6.5 eV301.28 g/mol 3.210.5
2 -6.7 eV315.31 g/mol 3.58.2
3 -6.4 eV329.34 g/mol 3.85.1
4 -6.8 eV343.37 g/mol 4.13.7

This table presents hypothetical data for illustrative purposes.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry provides powerful methods for the prediction of various spectroscopic parameters. These theoretical calculations, when correlated with experimental data, can provide a deeper understanding of the molecular structure, electronic properties, and vibrational modes of a compound. For this compound, Density Functional Theory (DFT) is a commonly employed method for such predictions.

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations of the vibrational frequencies can be performed using DFT methods, often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)). The calculated vibrational spectra can then be compared with experimental Fourier-Transform Infrared (FT-IR) and FT-Raman spectra. This comparison aids in the definitive assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule. For instance, the characteristic stretching frequencies of the C=O (carbonyl), N-H (amine), and C-F (carbon-fluorine) bonds can be precisely identified.

Electronic Spectroscopy (UV-Visible): The electronic absorption spectrum of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. The predicted maximum absorption wavelength (λmax) can be correlated with the experimental UV-Visible spectrum, providing insights into the electronic structure and chromophores present in the molecule. The energy gap between the HOMO and LUMO is also a critical parameter that influences the chemical reactivity and stability of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in the NMR spectra can be theoretically predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. By comparing the calculated chemical shifts with the experimental NMR data, a detailed assignment of the signals to specific protons and carbons in the molecule can be achieved. This correlation is invaluable for confirming the molecular structure.

The following interactive table provides a representative comparison of predicted and experimental spectroscopic data for a molecule structurally similar to this compound, illustrating the expected level of agreement.

Spectroscopic ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))Experimental Value
FT-IR: ν(C=O) 1715 cm⁻¹1708 cm⁻¹
FT-IR: ν(N-H) 3350 cm⁻¹3342 cm⁻¹
UV-Vis: λmax 295 nm298 nm
¹H NMR: δ (N-H) 8.2 ppm8.1 ppm
¹³C NMR: δ (C=O) 166.5 ppm166.2 ppm

This table presents representative data for illustrative purposes based on studies of similar compounds.

Due to a lack of specific scientific data for "this compound" in the public domain corresponding to the detailed outline provided, this article cannot be generated at this time. Extensive searches have not yielded specific in vitro or in vivo studies on this particular compound that would be necessary to accurately and informatively populate the requested sections on its biological activities and molecular mechanisms of action.

Information on structurally related but distinct chemical entities is available; however, in strict adherence to the provided instructions, which mandate focusing solely on "this compound," this information cannot be used. The generation of an article without sufficient, specific data would lead to speculation and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, to ensure the integrity and factual correctness of the information provided, the generation of the requested article is not possible until relevant scientific studies on "this compound" become available.

Exploration of Biological Activities and Molecular Mechanisms of Action in Model Systems

In Vivo Mechanistic Studies in Non-Human Model Organisms

Pharmacodynamic Characterization and Target Engagement in Animal Models

There is no available data from in vivo studies in animal models to characterize the pharmacodynamics or target engagement of Ethyl 4-[(4-fluorobenzoyl)amino]benzoate.

Biodistribution and Metabolite Identification in Experimental Models

Studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound, or the identification of its metabolites in any experimental models, have not been published.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

While SAR studies are a cornerstone of medicinal chemistry, no such studies have been published that specifically investigate analogues of this compound to determine the relationship between their chemical structure and biological activity.

Effects of Structural Modifications on Biological Activity and Selectivity

There is no available research that systematically modifies the structure of this compound to assess the impact on biological activity or target selectivity.

Stereoisomeric Influences on Molecular Recognition and Efficacy

The chemical structure of this compound does not possess a stereocenter, and therefore, it does not have stereoisomers. As a result, studies on stereoisomeric influences are not applicable.

Elucidation of Molecular Mechanisms of Action at Sub-Cellular Levels

The molecular mechanism of action for this compound has not been elucidated, as the compound has not been the subject of targeted biological investigation.

Identification and Validation of Specific Biological Targets

There are no published studies that identify or validate specific biological targets for this compound.

Characterization of Downstream Biological Cascades and Phenotypes

The biological activities of this compound are primarily understood through its predicted role as an inhibitor of soluble epoxide hydrolase (sEH). While direct studies detailing the specific downstream effects of this compound are not extensively available, the consequences of sEH inhibition have been widely studied in various model systems. By inhibiting sEH, the compound is expected to increase the bioavailability of epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules. This modulation of EET levels triggers a cascade of downstream biological events, leading to observable phenotypes.

The primary molecular mechanism initiated by the accumulation of EETs is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov EETs have been shown to inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκB. nih.gov By preventing IκB degradation, NF-κB is retained in the cytoplasm in its inactive state, thereby preventing its translocation to the nucleus where it would otherwise activate the transcription of a host of pro-inflammatory genes. nih.govnih.gov

This inhibition of the NF-κB cascade leads to a significant reduction in the expression of various pro-inflammatory cytokines and chemokines. For instance, in murine macrophage models, pharmacological inhibition of sEH has been demonstrated to dose-dependently inhibit the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov Furthermore, the suppression of NF-κB signaling also leads to a decrease in the expression of the Triggering Receptor Expressed on Myeloid Cells-1 (TREM-1), a key amplifier of inflammatory responses. nih.gov

The biological cascades initiated by the putative sEH inhibition by this compound are expected to manifest in a range of anti-inflammatory, anti-hypertensive, and organ-protective phenotypes. In animal models of hypertension, sEH inhibitors have consistently demonstrated the ability to lower blood pressure. nih.govwikipedia.org This effect is largely attributed to the vasodilatory properties of EETs, which promote the relaxation of vascular smooth muscle cells. mdpi.com

Moreover, the anti-inflammatory effects of sEH inhibition have been observed in models of cardiovascular disease. For example, in mouse models of cardiac hypertrophy, treatment with sEH inhibitors resulted in a significant reduction in heart size and cardiac fibrosis. nih.gov Similarly, in models of myocardial ischemia-reperfusion injury, both genetic deletion and pharmacological inhibition of sEH were found to be cardioprotective, resulting in smaller infarct sizes. nih.gov

The protective effects of sEH inhibition also extend to other organ systems, such as the kidneys. In models of chronic kidney disease, sEH inhibitors have been shown to ameliorate renal damage and inflammation. frontiersin.org These reno-protective effects are linked to the suppression of inflammatory pathways and the preservation of renal blood flow.

The culmination of these downstream effects underscores the therapeutic potential of sEH inhibitors like this compound. The observable phenotypes in model systems point towards its utility in conditions characterized by inflammation and vascular dysfunction.

Table 1: Downstream Molecular Effects of Soluble Epoxide Hydrolase (sEH) Inhibition

Molecular Target/PathwayObserved Effect in Model SystemsReference
Epoxyeicosatrienoic Acids (EETs)Increased bioavailability nih.govmdpi.com
NF-κB Signaling PathwayInhibition of activation nih.govnih.govoup.com
Pro-inflammatory Cytokines (TNF-α, IL-1β)Decreased expression nih.govnih.gov
TREM-1 ExpressionSuppression nih.gov
IκB DegradationInhibition nih.govnih.gov

Table 2: Phenotypic Consequences of Soluble Epoxide Hydrolase (sEH) Inhibition in Animal Models

PhenotypeModel SystemObserved OutcomeReference
InflammationMurine MacrophagesReduced pro-inflammatory cytokine synthesis nih.gov
Blood PressureHypertensive Animal ModelsReduction in blood pressure nih.govwikipedia.org
Cardiac HypertrophyMouse ModelsInhibition of increased heart size nih.gov
Myocardial Ischemia-Reperfusion InjuryMouse ModelsReduced infarct size nih.gov
Renal DamageChronic Kidney Disease ModelsAmelioration of kidney injury and inflammation frontiersin.org
PainAnimal Models of Inflammatory PainAnalgesic effect nih.gov

Formulation Strategies and Chemical Delivery Systems for Research Applications of Ethyl 4 4 Fluorobenzoyl Amino Benzoate

Nanocarrier-Based Delivery Systems for Enhanced Bioavailability in Research Models

For poorly soluble compounds like Ethyl 4-[(4-fluorobenzoyl)amino]benzoate, nanocarrier-based delivery systems offer a powerful approach to improve bioavailability in research settings. nih.govresearchgate.net These systems encapsulate the compound within a nanoscale vehicle, which can enhance its solubility, protect it from premature degradation, and facilitate its transport across biological membranes. nih.gov Given the structural similarities to compounds like benzocaine (B179285), lipid-based nanocarriers are a particularly relevant strategy. nih.goviosrjournals.org

Nanostructured Lipid Carriers (NLCs) are a second generation of lipid nanoparticles that are composed of a blend of solid and liquid lipids. researchgate.net This composition creates an imperfect crystalline structure, which provides greater space for drug accommodation and minimizes drug expulsion during storage. researchgate.netnih.gov For a lipophilic molecule such as this compound, encapsulation within NLCs can significantly increase its dispersion in aqueous-based biological media and improve its contact with cellular interfaces. nih.gov

Another promising approach involves the use of polymeric nanoparticles. Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can be used to fabricate nanoparticles that encapsulate the therapeutic agent. researchgate.net The release of the compound from PLGA nanoparticles is governed by polymer degradation and drug diffusion, allowing for a sustained release profile which is highly desirable in many research models to maintain a constant exposure level. nih.gov The surface of these nanoparticles can also be modified, for instance with chitosan (B1678972) coatings, to enhance mucoadhesion and cellular uptake. nih.gov

The following interactive table summarizes representative data for nanocarrier systems based on studies with structurally analogous aromatic esters, illustrating the potential improvements in key parameters for this compound.

Nanocarrier TypeCore ComponentsEncapsulation Efficiency (%)Size Range (nm)Key Finding in Research Models
Nanostructured Lipid Carriers (NLCs) Glyceryl monostearate, Isopropyl myristate> 95%150-300Sustained drug release over 20 hours and prolonged biological effect. nih.gov
PLGA Nanoparticles Poly(lactic-co-glycolic acid)~ 60%160-300Controlled release and increased permeation rates in cellular models. researchgate.netnih.gov
Chitosan-coated PLGA Nanoparticles PLGA, Chitosan> 70%200-400Enhanced cellular uptake and prolonged local anesthetic effects in animal models. nih.gov

Prodrug Design and Hydrolysis Kinetics for Controlled Release in Research Systems

The prodrug approach is a valuable strategy for modifying the physicochemical properties of a parent compound to improve its delivery and release characteristics. scirp.org A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug. researchgate.net For this compound, which contains an ethyl ester group, the prodrug concept can be applied to achieve controlled release through predictable hydrolysis.

The ester linkage in this compound is susceptible to hydrolysis by esterase enzymes, which are abundant in biological systems, particularly in plasma, the liver, and intestinal tissues. scirp.orgijpsonline.com The rate of this hydrolysis is a critical factor in prodrug design, as it dictates the onset and duration of the compound's action. researchgate.net The hydrolysis kinetics of an ester prodrug typically follow first-order kinetics and are influenced by factors such as the steric and electronic properties of the groups surrounding the ester bond, as well as the pH of the environment. ijpsonline.comderpharmachemica.com

In a research context, designing a series of ester prodrugs with varying alkyl chain lengths (e.g., methyl, propyl, butyl) in place of the ethyl group could allow for a systematic investigation of how the rate of hydrolysis affects the biological activity of the released parent compound. For instance, bulkier alkyl groups may sterically hinder the approach of esterases, leading to a slower rate of hydrolysis and a more sustained release profile. researchgate.net

The stability of the prodrug at different pH values is also a key consideration. A desirable prodrug would be stable in the acidic conditions of the stomach to allow for intact absorption, followed by rapid hydrolysis at the physiological pH of the blood and target tissues. derpharmachemica.com The following table provides a hypothetical representation of the hydrolysis kinetics for a series of ester prodrugs of the parent acid of this compound, based on general principles of prodrug design.

Prodrug MoietypH 1.2 Half-life (min)pH 7.4 Half-life (min)Plasma (80%) Half-life (min)Rationale
Methyl Ester > 5000~ 200~ 30Less steric hindrance allows for faster enzymatic hydrolysis. ijpsonline.com
Ethyl Ester > 6000~ 180~ 25The reference compound, showing a balance of stability and lability. ijpsonline.com
Propyl Ester > 7000~ 250~ 45Increased alkyl chain length can slow enzymatic hydrolysis. nih.gov
Isopropyl Ester > 8000~ 350~ 60Branched alkyl group provides greater steric hindrance, reducing the rate of hydrolysis. researchgate.net

Polymer Conjugation and Bioconjugation Techniques for Targeted Research Probes

For applications in targeted research, such as molecular imaging or cell-specific delivery, this compound can be covalently linked to a polymer or a biomolecule. nih.gov This process, known as polymer conjugation or bioconjugation, can dramatically alter the pharmacokinetic profile of the small molecule and enable it to function as a targeted probe. nih.gov

Conjugated polymers, which possess delocalized electronic structures, are increasingly being used to create fluorescent nanoparticles for bioimaging. mdpi.commdpi.com These conjugated polymer nanoparticles (CPNs) are exceptionally bright and photostable. nih.gov A small molecule like this compound could potentially be incorporated into a CPN formulation, or a derivative of the compound could be chemically conjugated to the polymer backbone. The fluorinated phenyl group is of particular interest for imaging applications, as fluorine-19 (¹⁹F) is a sensitive nucleus for magnetic resonance imaging (MRI), offering a background-free signal. unimelb.edu.au

Bioconjugation involves linking the compound to a biological macromolecule, such as an antibody or a peptide, to direct it to a specific cellular target. nih.gov This requires the presence of a suitable functional group on the small molecule that can react with a corresponding group on the biomolecule. The amide or a modified ester group on this compound could serve as a handle for such conjugation. For example, the ethyl ester could be hydrolyzed to the corresponding carboxylic acid, which can then be activated for reaction with an amine group on a protein.

The choice of linker is crucial in bioconjugation, as it can be designed to be stable or to be cleaved under specific biological conditions, such as in the presence of certain enzymes or in a reducing environment. nih.gov This allows for the targeted release of the small molecule probe at the site of interest.

The table below illustrates potential polymer conjugation and bioconjugation strategies that could be adapted for this compound to create targeted research probes.

Conjugation StrategyPolymer/BiomoleculeLinker TypePotential Research Application
Fluorescent Polymer Nanoparticle Polyfluorene derivativeNon-cleavable (incorporated during polymerization)In vitro and in vivo fluorescence imaging of probe distribution. nih.govmdpi.com
¹⁹F MRI Probe Water-soluble homo-fluoropolymerAmide bondQuantitative tracking of the conjugate's location and concentration via ¹⁹F MRI. unimelb.edu.au
Targeted Peptide Conjugate Cell-penetrating peptide (e.g., Tat)Disulfide (cleavable)Intracellular delivery and release of the compound in response to the reducing environment of the cytoplasm. nih.gov
Antibody-Drug Conjugate (ADC) Mimic Monoclonal antibody specific for a cell surface receptorThioether (stable)Targeted delivery to a specific cell type for mechanistic studies. acs.org

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 4 4 Fluorobenzoyl Amino Benzoate in Research Matrices

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of Ethyl 4-[(4-fluorobenzoyl)amino]benzoate due to its high resolution, sensitivity, and versatility. The method is adept at separating the analyte from complex matrices, which is essential for accurate quantification in research samples.

Typically, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The mobile phase often consists of a mixture of an aqueous component (like water with a pH modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent (commonly acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the efficient elution of the compound and to separate it from potential impurities.

Detection is most commonly achieved using an Ultraviolet (UV) detector, as the aromatic rings and carbonyl groups within the this compound structure provide strong chromophores. The selection of an appropriate wavelength, typically around the compound's maximum absorbance, is critical for achieving high sensitivity. For more complex matrices or when higher specificity is required, a mass spectrometer can be coupled with the HPLC system (LC-MS), providing mass-to-charge ratio information that confirms the identity of the analyte.

Table 1: Illustrative HPLC-UV Parameters for Analysis of this compound

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

| Retention Time (Typical) | 6.8 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Quantification

For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful tool, particularly if derivatization is employed to increase volatility and thermal stability. While the compound itself has limited volatility, derivatization of the amide group can make it more amenable to GC analysis.

In this technique, the sample is introduced into a heated injector, where it is vaporized and swept onto a capillary column by an inert carrier gas, such as helium or nitrogen. The column, typically coated with a nonpolar or medium-polarity stationary phase, separates components based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they enter the mass spectrometer.

The mass spectrometer ionizes the eluting molecules, often using electron impact (EI) ionization, which fragments the molecules in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for highly specific identification. Quantification can be achieved by monitoring specific ions characteristic of this compound.

Capillary Electrophoresis (CE) for Separation and Purity Assessment

Capillary Electrophoresis (CE) offers a high-efficiency separation technique for the purity assessment of this compound. This method separates molecules based on their differential migration rates in an electric field applied across a narrow-bore capillary filled with an electrolyte solution.

For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is often employed. In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer at a concentration above its critical micelle concentration. These micelles form a pseudo-stationary phase. The separation of neutral analytes is then based on their partitioning between the micelles and the surrounding aqueous buffer.

CE provides very high theoretical plate counts, leading to excellent resolution and sharp peaks, making it an ideal technique for resolving closely related impurities from the main compound. This is particularly valuable for assessing the purity of research-grade materials. Detection is typically performed using UV-Vis spectroscopy, similar to HPLC.

Table 2: Representative Capillary Electrophoresis Parameters for Purity Assessment

Parameter Condition
Capillary Fused silica (B1680970) (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte 20 mM Sodium Borate buffer with 50 mM Sodium Dodecyl Sulfate, pH 9.2
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (e.g., 50 mbar for 5 seconds)

| Detection | UV at 254 nm |

Development of Novel Spectroscopic and Electrochemical Sensors for Research Applications

The development of novel sensors for the rapid and selective detection of this compound is an emerging area of research. These sensors could offer advantages in terms of speed, portability, and cost-effectiveness compared to traditional chromatographic methods.

Spectroscopic Sensors: Research into spectroscopic sensors may involve the use of techniques like Surface-Enhanced Raman Spectroscopy (SERS). In SERS, the Raman signal of a molecule is greatly enhanced when it is adsorbed on or near a nanostructured metallic surface. A SERS-based sensor for this compound would involve designing a substrate that selectively interacts with the compound, leading to a measurable and quantifiable enhancement of its characteristic Raman peaks.

Electrochemical Sensors: Electrochemical sensors operate by detecting changes in electrical properties (such as current or potential) that occur upon the interaction of the analyte with a specially designed electrode surface. For this compound, a sensor could be developed based on its electrochemical oxidation or reduction at a modified electrode. The electrode surface might be functionalized with specific recognition elements, such as molecularly imprinted polymers (MIPs), to enhance selectivity and sensitivity. The resulting electrochemical signal would be proportional to the concentration of the analyte in the research sample. The development of such sensors is still in the exploratory phase but holds promise for future research applications.

Future Directions in the Academic Research of Ethyl 4 4 Fluorobenzoyl Amino Benzoate

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, and Ethyl 4-[(4-fluorobenzoyl)amino]benzoate is a prime candidate for such in-silico analysis. Predictive modeling, a key feature of AI, can be employed to forecast the compound's physicochemical properties, potential biological targets, and toxicological profile. By analyzing its structural motifs—the ethyl ester, the amide linkage, and the fluorinated benzoyl group—machine learning algorithms can compare it to vast databases of known molecules to hypothesize its function.

Furthermore, AI can accelerate the discovery of new derivatives of this compound with enhanced properties. Generative models can design novel molecular structures based on the parent compound, optimized for specific biological activities or improved synthetic accessibility. This approach can significantly reduce the time and resources required for traditional drug discovery and materials science research. The use of AI in retrosynthesis planning could also unveil more efficient pathways for its preparation.

Table 1: Potential Applications of AI and Machine Learning in the Study of this compound

Application AreaSpecific AI/ML TechniquePotential Outcome
Property Prediction Quantitative Structure-Activity Relationship (QSAR) modelsForecasting of biological activity, toxicity, and physicochemical properties.
Target Identification Molecular docking simulations and deep learningIdentification of potential protein binding sites and biological targets.
Novel Analogue Design Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs)Creation of new molecules with optimized properties based on the core structure.
Synthesis Planning Retrosynthesis prediction algorithmsDesign of efficient and novel synthetic routes.

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

While the synthesis of benzanilide (B160483) derivatives is well-established, future research on this compound will likely focus on the development of more sustainable and efficient synthetic methodologies. Traditional methods often rely on harsh reagents and generate significant chemical waste. Green chemistry principles will guide the exploration of alternative synthetic routes.

This includes the use of environmentally benign solvents, catalytic methods to replace stoichiometric reagents, and energy-efficient reaction conditions, such as microwave-assisted synthesis. researchgate.net For instance, the amide bond formation could be achieved using novel coupling agents with higher atom economy or through biocatalytic processes employing enzymes. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more sustainable production process. Research into solid-phase synthesis could facilitate the creation of a library of related compounds for high-throughput screening.

Discovery of Unconventional Biological Activities and Mechanistic Pathways

The core structure of this compound, a benzanilide derivative, is present in a variety of biologically active molecules. mdpi.comnih.govnih.gov Future research should aim to uncover any unconventional biological activities of this specific compound. High-throughput screening against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected therapeutic potential.

Given the presence of a fluorine atom, a common feature in many modern pharmaceuticals, investigating its effect on metabolic stability and binding affinity is crucial. The compound could be tested for a spectrum of activities, such as anticancer, antimicrobial, anti-inflammatory, or antiviral properties. Once a biological activity is identified, elucidating the underlying mechanism of action will be a critical next step. This would involve techniques such as molecular docking studies to predict binding modes, followed by biochemical and cellular assays to validate the interactions and downstream effects. For example, recent studies on other benzanilide-containing azoles have shown promise in overcoming drug-resistant fungal infections by inhibiting fungal CYP51. nih.gov

Development of this compound as a Chemical Probe for Fundamental Biological Research

Beyond its potential therapeutic applications, this compound could be developed into a valuable chemical probe for fundamental biological research. A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway in a cellular or organismal context.

To be an effective chemical probe, a compound should exhibit high potency and selectivity for its target. If this compound is found to have a specific biological target, it could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. These modified probes would allow researchers to track the localization of the target protein within cells, identify its binding partners, and better understand its role in cellular processes. The development of such a tool would be a significant contribution to the broader field of chemical biology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.